1-(3-Indolylmethyl)nipecotic acid ethyl ester
CAS No.: 101602-77-1
Cat. No.: VC20743164
Molecular Formula: C17H22N2O2
Molecular Weight: 286.37 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 101602-77-1 |
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Molecular Formula | C17H22N2O2 |
Molecular Weight | 286.37 g/mol |
IUPAC Name | ethyl 1-(1H-indol-3-ylmethyl)piperidine-3-carboxylate |
Standard InChI | InChI=1S/C17H22N2O2/c1-2-21-17(20)13-6-5-9-19(11-13)12-14-10-18-16-8-4-3-7-15(14)16/h3-4,7-8,10,13,18H,2,5-6,9,11-12H2,1H3 |
Standard InChI Key | KQXOXXXVFSNDET-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1CCCN(C1)CC2=CNC3=CC=CC=C32 |
Canonical SMILES | CCOC(=O)C1CCCN(C1)CC2=CNC3=CC=CC=C32 |
Synthesis Pathway
The synthesis of 1-(3-Indolylmethyl)nipecotic acid ethyl ester involves a multi-step process:
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Formation of the Indole Derivative:
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The indole core is synthesized through methods such as Fischer indole synthesis or Bartoli indole synthesis.
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Attachment of the Nipecotic Acid Moiety:
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This step couples the indole derivative with nipecotic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
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Esterification:
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The carboxylic acid group is esterified with ethanol to form the ethyl ester, completing the synthesis.
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Reaction Scheme
Step | Reagents/Conditions | Product |
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1 | Fischer indole synthesis | Indole derivative |
2 | Nipecotic acid + EDCI/DCC | Coupled intermediate |
3 | Ethanol + Acid Catalyst | Ethyl ester |
Mechanism of Action
This compound acts as a selective inhibitor of gamma-aminobutyric acid (GABA) uptake in neurons:
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Target: GABA transporters in the central nervous system.
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Effect: By inhibiting GABA reuptake, it increases extracellular GABA concentrations, enhancing inhibitory neurotransmission.
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Applications: This mechanism is critical for its potential use in managing neurological conditions like epilepsy and anxiety.
Chemical Reactions and Modifications
1-(3-Indolylmethyl)nipecotic acid ethyl ester can undergo various chemical transformations:
Reaction Type | Reagents/Conditions | Products/Applications |
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Oxidation | Potassium permanganate, CrO₃ | Oxidized derivatives for further studies |
Reduction | Lithium aluminum hydride (LiAlH₄) | Reduced analogs with modified activity |
Electrophilic Substitution | Nitration or halogenation agents | Functionalized indoles for SAR studies |
These reactions enable the exploration of structure-activity relationships (SARs) and optimization for therapeutic use.
Neurology
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The compound is extensively studied for its role in modulating GABAergic neurotransmission.
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Potential therapeutic applications include:
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Epilepsy management
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Anxiety reduction
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Neuroprotective effects in degenerative diseases
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Pharmacology
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Used as a tool to study GABA uptake mechanisms.
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Aids in understanding the pharmacodynamics of GABAergic drugs.
Biochemistry
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Investigates pathways involving GABA metabolism and neuronal signaling.
Comparison with Similar Compounds
Compound | Mechanism/Use | Distinction |
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Tiagabine | Inhibits GABA reuptake; used in epilepsy treatment | Structurally distinct; FDA-approved |
Nipecotic Acid | Parent compound; inhibits GABA uptake | Lacks lipophilicity due to absence of ester group |
Gabapentin | Modulates GABA activity indirectly | Different mechanism; used for neuropathic pain |
The unique structure of 1-(3-Indolylmethyl)nipecotic acid ethyl ester allows selective inhibition of GABA uptake, distinguishing it from other compounds.
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